molecular formula C13H14N2O3 B7016876 (1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B7016876
M. Wt: 246.26 g/mol
InChI Key: DJMDQQLSUQDBRJ-NXEZZACHSA-N
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Description

(1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Indole Derivative Preparation: The indole moiety is often synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Coupling Reaction: The indole derivative is then coupled with the cyclopropane carboxylic acid derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, targeting the indole ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or alcohols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or cyclopropane derivatives.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable in understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is required.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the cyclopropane ring may provide steric hindrance, influencing the binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid: Lacks the dihydro modification on the indole ring.

    (1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxamide: Features an amide group instead of a carboxylic acid.

Uniqueness

The presence of the dihydro modification on the indole ring and the specific stereochemistry of the cyclopropane ring make (1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-(2,3-dihydro-1H-indol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(9-6-10(9)13(17)18)15-8-1-2-11-7(5-8)3-4-14-11/h1-2,5,9-10,14H,3-4,6H2,(H,15,16)(H,17,18)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMDQQLSUQDBRJ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=C1C=C(C=C2)NC(=O)[C@@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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